2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is a fluorinated carbamate derivative characterized by two trifluoromethyl groups: one on the ethyloxy moiety (2,2,2-trifluoroethyl) and another on the phenyl ring (3-trifluoromethyl substitution). The compound is cataloged under fluorinated compounds by CymitQuimica (Ref: 10-F741777) and is presumed to act as a key intermediate or bioactive agent due to its structural similarity to patented mitochondrial complex inhibitors and ryanodine receptor modulators .
Properties
CAS No. |
1087788-83-7 |
|---|---|
Molecular Formula |
C10H7F6NO2 |
Molecular Weight |
287.16 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-2-6(4-7)10(14,15)16/h1-4H,5H2,(H,17,18) |
InChI Key |
GPEOZDBOTBZPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the formation of a carbamate linkage between 2,2,2-trifluoroethanol and an amine or amine derivative bearing the 3-(trifluoromethyl)phenyl group. The key step is the coupling of the alcohol (2,2,2-trifluoroethanol) with an activated carbamoyl or isocyanate intermediate derived from the aromatic amine.
Specific Synthetic Routes
Carbamate Formation via Coupling Agents
One documented method involves the reaction of 3-(trifluoromethyl)aniline derivatives with 2,2,2-trifluoroethyl chloroformate or similar activated carbonate intermediates. This reaction is typically conducted in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the liberated acid and drive the reaction forward.
-
- Activation of 2,2,2-trifluoroethanol with a coupling agent such as isobutyl chlorocarbonate or N,N'-carbonyl diimidazole to form an intermediate carbonate.
- Reaction of this intermediate with 3-(trifluoromethyl)aniline in the presence of a base.
- Isolation of the carbamate product by standard purification techniques.
-
- Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Room temperature to mild heating (20-50 °C).
- Time: Several hours to overnight.
Yields: Reported yields for similar carbamate syntheses range from 80% to 95% depending on the exact reagents and conditions.
Synthesis via Isocyanate Intermediates
An alternative route involves the preparation of an isocyanate intermediate from the corresponding aniline derivative, followed by reaction with 2,2,2-trifluoroethanol.
-
- Conversion of 3-(trifluoromethyl)aniline to the corresponding isocyanate using phosgene or phosgene substitutes (e.g., triphosgene).
- Reaction of the isocyanate with 2,2,2-trifluoroethanol to yield the carbamate.
-
- The isocyanate formation is conducted under anhydrous conditions at low temperature (0–25 °C) to avoid side reactions.
- The subsequent carbamate formation is typically performed at room temperature.
Advantages: This method can provide high purity products and is widely used for carbamate synthesis in industry.
Catalytic and Hydrogenolysis Steps
Some synthetic methods include hydrogenolysis steps to remove protecting groups or to convert intermediates into the desired carbamate. For example, intermediates formed by coupling agents can be treated with hydrogen in the presence of palladium catalysts to yield the final carbamate compound.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Activation of 2,2,2-trifluoroethanol | Isobutyl chlorocarbonate or N,N'-carbonyl diimidazole, base (triethylamine or DIPEA), solvent (DCM, THF) | Forms reactive carbonate intermediate | 80-95% |
| Coupling with 3-(trifluoromethyl)aniline | Room temperature, organic solvent, base present | Forms carbamate linkage | 80-95% |
| Isocyanate formation | Phosgene or triphosgene, low temperature, anhydrous conditions | Converts aniline to isocyanate | High purity |
| Reaction with 2,2,2-trifluoroethanol | Room temperature, solvent (THF, DCM) | Forms carbamate from isocyanate | High yield |
| Hydrogenolysis (optional) | H2 gas, Pd catalyst, mild temperature | Removes protecting groups or converts intermediates | Variable |
Additional Notes on Preparation
- The choice of base and solvent is critical to avoid side reactions and to achieve high yields and purity.
- The trifluoroethyl group enhances the electrophilicity of the carbonate intermediate, facilitating carbamate formation.
- Purification is typically achieved by recrystallization or chromatography, depending on scale and purity requirements.
- Safety precautions are necessary when handling phosgene or phosgene substitutes due to their toxicity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a reagent in the synthesis of complex organic molecules. Its unique trifluoromethyl groups enhance the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. The trifluoromethyl groups can mimic the electronic properties of natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The inductive effect of the trifluoromethyl groups can also modulate the electronic properties of the compound, enhancing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula C₁₀H₇F₆NO₂.
Key Structural and Functional Differences
Electron-Withdrawing vs. Bulky Groups: The trifluoromethyl groups in the parent compound enhance stability and electronegativity, favoring interactions with electron-rich biological targets. In contrast, bromine (3-bromophenyl derivative) introduces steric bulk and reactivity for substitution reactions .
Stability and Reactivity
Biological Activity
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound that has garnered attention for its unique biological properties and potential applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN O
- Molecular Weight : 287.161 g/mol
- Functional Groups : The compound features a carbamate functional group, which is characterized by a carbonyl group () bonded to a nitrogen atom that is also attached to an alkyl or aryl group. The presence of trifluoroethyl and trifluoromethyl groups enhances its lipophilicity and stability.
The biological activity of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate can be attributed to several mechanisms:
- Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.
- Enzyme Interaction : Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in metabolic pathways.
- Potential Inhibition : Similar compounds have shown inhibitory effects on various biological targets, including neurotransmitter uptake and enzyme activities related to disease processes .
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Uptake Inhibition : Research indicates that compounds containing trifluoromethyl groups can significantly enhance the potency of inhibitors targeting serotonin uptake. For instance, structural modifications similar to those in 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate have been shown to increase inhibition rates by up to six-fold compared to non-fluorinated analogs .
- Antimicrobial Activity : Initial screenings have suggested potential antimicrobial properties against various pathogens. Further studies are needed to elucidate the specific mechanisms involved.
Case Studies
A notable case study involved the synthesis and evaluation of several carbamate derivatives, including 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. The findings indicated that:
- Enhanced Stability : The trifluoroethyl moiety contributed to increased chemical stability under physiological conditions.
- Selectivity : The compound exhibited selective inhibition patterns against certain enzymatic activities when compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | CHFN O | Contains additional methyl groups enhancing lipophilicity |
| 2,2-Dichloroethyl N-[3-(trifluoromethyl)phenyl]carbamate | CHClFN O | Chlorine substituents may alter biological activity |
| 4-Chloro-3-(trifluoromethyl)phenyl carbamate | CHClFNO | Lacks the trifluoroethyl group but retains similar core structure |
This comparison highlights how the trifluoroethyl moiety and specific phenyl substitution pattern may influence reactivity and biological activity differently than other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
